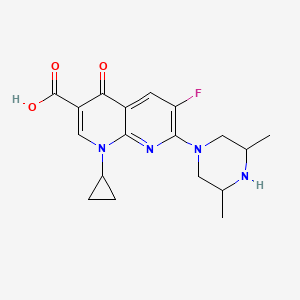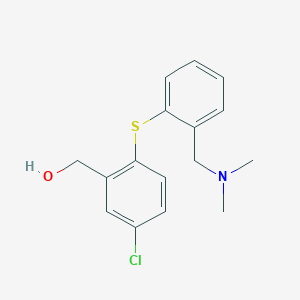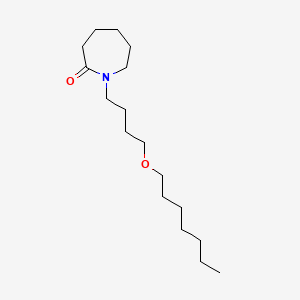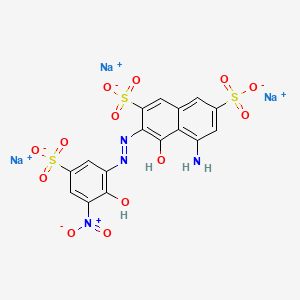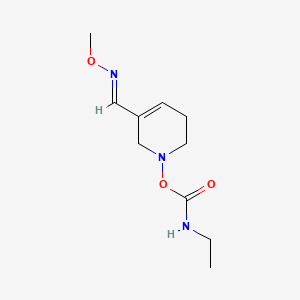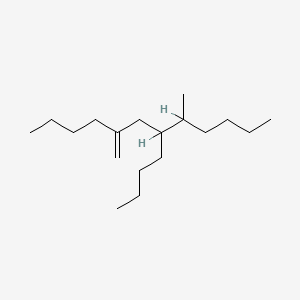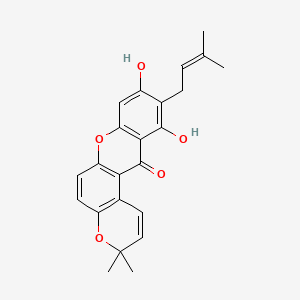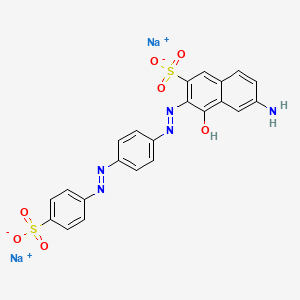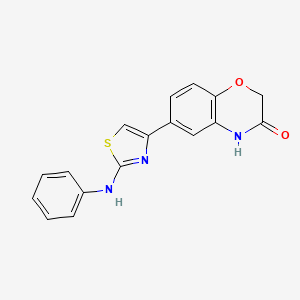
N-Undecyloyldopamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Undecyloyldopamine is a chemical compound that belongs to the family of dopamine derivatives It is characterized by the presence of an undecyloyl group attached to the nitrogen atom of dopamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Undecyloyldopamine typically involves the reaction of dopamine with undecyloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows: [ \text{Dopamine} + \text{Undecyloyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-Undecyloyldopamine can undergo various chemical reactions, including:
Oxidation: The catechol moiety in this compound can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups in the catechol moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in cellular signaling and interaction with biological membranes.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and coatings due to its adhesive properties.
Mechanism of Action
The mechanism of action of N-Undecyloyldopamine involves its interaction with various molecular targets and pathways. It is known to interact with dopamine receptors and other proteins involved in cellular signaling. The compound’s effects are mediated through its ability to modulate neurotransmitter release and receptor activity.
Comparison with Similar Compounds
Similar Compounds
N-Octanoyldopamine: Another dopamine derivative with a shorter acyl chain.
N-Oleoyldopamine: A dopamine derivative with an oleoyl group.
Uniqueness
N-Undecyloyldopamine is unique due to its longer acyl chain, which imparts distinct physicochemical properties. This longer chain can influence the compound’s interaction with biological membranes and its overall bioavailability.
Properties
CAS No. |
105955-09-7 |
|---|---|
Molecular Formula |
C19H31NO3 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]undecanamide |
InChI |
InChI=1S/C19H31NO3/c1-2-3-4-5-6-7-8-9-10-19(23)20-14-13-16-11-12-17(21)18(22)15-16/h11-12,15,21-22H,2-10,13-14H2,1H3,(H,20,23) |
InChI Key |
AGKWMLSFFLMTQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




